4-(Phenylsulfanyl)quinoline-3-carboxylic acid
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Overview
Description
4-(Phenylthio)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The presence of the phenylthio group at the 4-position and the carboxylic acid group at the 3-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 4-(Phenylthio)quinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . This method is known for its efficiency and high yield. Another approach involves the use of copper salt-D-glucose in aqueous ethanol as a green solvent, with proline as a ligand and proton source .
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
4-(Phenylthio)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the quinoline ring. Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are often used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the quinoline ring .
Scientific Research Applications
4-(Phenylthio)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Phenylthio)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its antibacterial properties . The phenylthio group may also play a role in enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
4-(Phenylthio)quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-3-carboxylic acid: Lacks the phenylthio group, which may result in different biological activities and chemical properties.
4-Phenylquinoline-3-carboxylic acid: Similar structure but with a phenyl group instead of a phenylthio group, leading to variations in reactivity and biological effects.
4-(Phenylthio)quinoline: Lacks the carboxylic acid group, which affects its solubility and reactivity.
The presence of both the phenylthio and carboxylic acid groups in 4-(Phenylthio)quinoline-3-carboxylic acid makes it unique and potentially more versatile in its applications .
Properties
CAS No. |
88350-88-3 |
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Molecular Formula |
C16H11NO2S |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-phenylsulfanylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO2S/c18-16(19)13-10-17-14-9-5-4-8-12(14)15(13)20-11-6-2-1-3-7-11/h1-10H,(H,18,19) |
InChI Key |
KQTVYLFWVINJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=NC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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